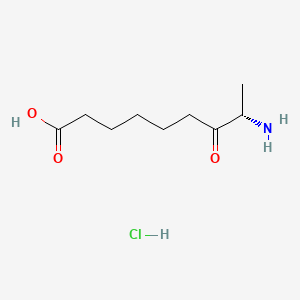

(S)-8-amino-7-oxononanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s chemical formula, its IUPAC name, and its common uses or roles in biological systems or industrial processes .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This would involve discussing the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation .Applications De Recherche Scientifique

Leukotriene-A4 Hydrolase Inhibition : The amino acid is isolated from Streptomyces diastaticus and shows potential as an inhibitor of leukotriene-A4 hydrolase, a key enzyme in inflammatory mediator leukotriene-B4 biosynthesis, suggesting its potential in anti-inflammatory drug research (Parnas et al., 1996).

Genetic Incorporation in Proteins : This compound has been genetically incorporated into proteins in Escherichia coli, demonstrating its utility in site-specific protein modifications, which is crucial for biomedical applications (Huang et al., 2010).

Potential Drug Target in Mycobacterium tuberculosis : The compound is involved in the inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis, indicating its potential as a target for antimycobacterial drugs (Mann et al., 2009).

Mechanistic Studies in Biosynthesis : Research has been conducted on the mechanism of 8-amino-7-oxononanoate synthase, an enzyme using this compound, providing insights into biotin biosynthesis, a crucial metabolic process (Webster et al., 2000).

Inhibition of alpha-oxamine Synthases : Studies on the irreversible inhibition of 8-amino-7-oxononanoate synthase by trifluoroalanine provide insights into enzyme mechanisms, which are important for understanding metabolic pathways (Alexeev et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(8S)-8-amino-7-oxononanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPOLJARQCHVLY-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)CCCCCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704278 |

Source

|

| Record name | (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-8-amino-7-oxononanoic acid hydrochloride | |

CAS RN |

177408-66-1 |

Source

|

| Record name | (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)